ADC toxin 1

Description

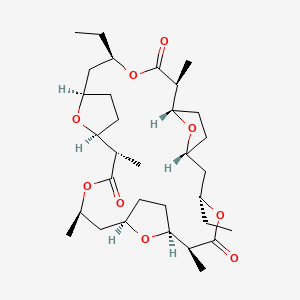

Structure

3D Structure

Properties

Molecular Formula |

C32H52O9 |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

(1S,2S,5R,7R,10S,11S,14R,16R,19S,20S,23R,25R)-5,14-diethyl-2,11,20,23-tetramethyl-4,13,22,28,29,30-hexaoxatetracyclo[23.2.1.17,10.116,19]triacontane-3,12,21-trione |

InChI |

InChI=1S/C32H52O9/c1-7-22-16-25-10-13-27(38-25)19(4)30(33)36-18(3)15-24-9-12-28(37-24)20(5)31(34)40-23(8-2)17-26-11-14-29(39-26)21(6)32(35)41-22/h18-29H,7-17H2,1-6H3/t18-,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+/m1/s1 |

InChI Key |

MXZXIBZNZUOHER-VHWZNAHMSA-N |

Isomeric SMILES |

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O1)C)CC)C)C)C |

Canonical SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)O1)C)CC)C)C)C |

Origin of Product |

United States |

Mechanistic Underpinnings of Adc Payload Action

Intracellular Trafficking and Release of ADC Payloads

Lysosomal Processing and Payload Release

Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. mdpi.comrsc.org This complex is then trafficked through the endo-lysosomal pathway. mdpi.comnih.gov The acidic and enzyme-rich environment of the lysosome is the primary site for the degradation of the ADC and the subsequent release of its cytotoxic payload. nih.govmdpi.com

For ADCs utilizing a valine-citrulline (vc) linker, a design frequently paired with MMAE, the release mechanism is well-characterized. mdpi.comeuropeanreview.org Lysosomal proteases, most notably cathepsin B, recognize and cleave the dipeptide linker. nih.govmdpi.com This enzymatic cleavage liberates the unmodified and fully active MMAE from the antibody and linker components. mdpi.comcreative-diagnostics.com Research has indicated that while cathepsin B is a key enzyme in this process, other cysteine cathepsins such as K, L, and S can also effectively cleave the vc linker, providing a degree of redundancy in the payload release mechanism. aacrjournals.org

Cellular Consequences of Payload Activity

Once released into the cytoplasm, MMAE exerts its potent cytotoxic effects by disrupting essential cellular processes, ultimately leading to cell death.

Induction of Programmed Cell Death (Apoptosis)

MMAE is a potent anti-mitotic agent that induces programmed cell death, or apoptosis. nih.govnih.gov The primary mechanism of action is the inhibition of tubulin polymerization. cancer.govsbmu.ac.ir By binding to tubulin, MMAE disrupts the formation and dynamics of the microtubule network, which is crucial for forming the mitotic spindle during cell division. mdpi.comaacrjournals.org This disruption leads to a state known as mitotic catastrophe, which subsequently triggers the apoptotic cascade. nih.gov

The induction of apoptosis by MMAE is confirmed by the observation of key molecular markers. Studies have shown that treatment with MMAE leads to a dose-dependent increase in the activation of caspases, including caspase-3 and caspase-9, which are central executioners of apoptosis. frontiersin.orgspandidos-publications.com Another hallmark of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP), which has been consistently observed in cells treated with MMAE. nih.govresearchgate.net Furthermore, flow cytometry analysis of MMAE-treated cells reveals a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA. nih.govspringermedizin.de

The cytotoxic potency of MMAE is remarkably high, with studies reporting half-maximal inhibitory concentrations (IC50) in the nanomolar range across various cancer cell lines. sbmu.ac.irwho.intscispace.com

Table 1: In Vitro Cytotoxicity of MMAE in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

|---|---|---|---|

| MDA-MB-468 | Breast Cancer | ~1-10 (concentration dependent) | 48-72 |

| MDA-MB-453 | Breast Cancer | >10 (less sensitive) | 48-72 |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | 72 |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | 72 |

| PC-3 | Prostate Cancer | ~2 | 24 |

This table is generated from data presented in multiple research findings. nih.govsbmu.ac.irwho.intscispace.com

Bystander Effect of Permeable ADC Payloads

A crucial aspect of the therapeutic efficacy of certain ADC payloads is the "bystander effect," which is the ability of the cytotoxic agent to kill not only the target antigen-positive cell but also neighboring antigen-negative cancer cells. biochempeg.comnih.gov This phenomenon is particularly important in the context of heterogeneous tumors, where the expression of the target antigen can be varied or absent in a subpopulation of cancer cells. aacrjournals.orgd-nb.info

The bystander effect of MMAE is attributed to its physicochemical properties, specifically its relatively high membrane permeability. nih.govaacrjournals.orgsnmjournals.orgaacrjournals.org Once released into the cytoplasm of the target cell, the uncharged and lipophilic MMAE molecule can diffuse across the cell membrane into the extracellular space. nih.govaacrjournals.org From there, it can penetrate the membranes of adjacent cells, regardless of their antigen expression status, and exert its cytotoxic effects. biochempeg.comaacrjournals.org

In contrast, payloads like MMAF, which is structurally similar to MMAE but possesses a charged C-terminal phenylalanine, are significantly less membrane permeable. mdpi.comaacrjournals.org This difference in permeability directly translates to a diminished or absent bystander effect for MMAF-containing ADCs. aacrjournals.org Co-culture experiments, where antigen-positive and antigen-negative cells are grown together, have provided direct evidence for the bystander killing mediated by MMAE. biochempeg.comnih.gov In these studies, treatment with an MMAE-based ADC resulted in the death of both cell populations, whereas an MMAF-based ADC was only effective against the antigen-positive cells. aacrjournals.org The ability of MMAE to diffuse from the target cell and kill neighboring cells has been directly visualized in preclinical models, confirming that the payload distribution can extend beyond the initial ADC-targeted cells. snmjournals.org

Classification and Structural Diversity of Adc Cytotoxic Payloads

Major Payload Classes

The cytotoxic payloads employed in ADCs can be broadly classified into several major families, each with a distinct mechanism of action and structural characteristics. These include agents that disrupt microtubule dynamics, such as auristatins and maytansinoids, and DNA-damaging agents, including calicheamicins, camptothecin (B557342) derivatives, and pyrrolobenzodiazepines. Another important class, tubulysins, also targets tubulin polymerization.

Auristatins are synthetic analogues of the natural product dolastatin 10, a potent antimitotic agent isolated from the sea hare Dolabella auricularia. They exert their cytotoxic effects by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The two most prominent auristatin derivatives used in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).

Structurally, auristatins are pentapeptides containing several unique amino acids. The key difference between MMAE and MMAF lies at the C-terminus; MMAE has a C-terminal norephedrine, while MMAF possesses a charged C-terminal phenylalanine residue. This structural variation influences their properties, with MMAF being less membrane permeable than MMAE, which can affect its bystander killing effect. The cytotoxicity of MMAE and MMAF as free toxins is approximately 200- and 1,000-fold less potent, respectively, than dolastatin 10 in lymphoma cells creative-biolabs.com. However, when conjugated to an antibody, their targeted delivery significantly enhances their therapeutic efficacy.

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| Dolastatin 10 | L1210 murine leukemia | 0.5 |

| MMAE | SKBR3 (Breast Cancer) | 3.27 ± 0.42 |

| MMAE | HEK293 (Kidney Cancer) | 4.24 ± 0.37 |

| MMAF | - | Generally higher IC50 than MMAE as a free drug |

Maytansinoids are derivatives of maytansine (B1676224), a potent microtubule-targeting compound originally isolated from the shrub Maytenus ovatus. Similar to auristatins, maytansinoids inhibit tubulin polymerization, leading to mitotic arrest and cell death. They typically exhibit sub-nanomolar IC50 values against a wide range of cancer cell lines, making them up to 1,000-fold more potent than conventional chemotherapeutic agents like doxorubicin (B1662922) aacrjournals.orgbiochempeg.com.

The structural core of maytansinoids is a 19-membered ansa macrolide. For conjugation to antibodies, maytansine is modified to introduce a thiol group, resulting in derivatives such as DM1 (mertansine) and DM4 (ravtansine). Structure-activity relationship (SAR) studies have revealed that the C3 ester side chain is crucial for their biological activity, and modifications at this position are used to attach linkers for ADC construction aacrjournals.org. The metabolites of maytansinoid ADCs, such as S-methyl-DM1 and S-methyl-DM4, can also be highly potent aacrjournals.org.

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| Maytansine | P-388 murine leukemia | 0.0006 |

| Maytansine | L1210 murine leukemia | 0.002 |

| DM1SMe | COLO 205 (Colon Cancer) | 0.21 ± 0.03 |

| DM1SMe | COLO 205MDR (Colon Cancer, MDR) | 1.6 ± 0.2 |

Calicheamicins are a class of enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. They are among the most potent cytotoxic agents known and function by inducing double-stranded DNA breaks medchemexpress.comwikipedia.org. The most well-characterized member of this family is calicheamicin (B1180863) γ1I drug-dev.com.

The mechanism of action involves the binding of the calicheamicin molecule to the minor groove of DNA. This is followed by a reductive cleavage of its methyltrisulfide group, which triggers a Bergman cyclization of the enediyne core to generate a highly reactive 1,4-didehydrobenzene diradical. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and cell death. For use in ADCs, a derivative, N-acetyl-γ-calicheamicin, is often used due to its increased stability sterlingpharmasolutions.com.

| Compound/ADC | Target Cell Line | IC50 (ng/mL) |

|---|---|---|

| CMC-544 (inotuzumab ozogamicin) | Various ALL cell lines | 0.15 - 4.9 |

| PF-06647263 | EFNA4-positive cells | ~1 |

Camptothecin is a natural product that targets topoisomerase I, a crucial enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, camptothecin derivatives prevent the re-ligation of the DNA strand, leading to double-strand breaks and apoptosis biochempeg.com.

Two of the most significant camptothecin derivatives used as ADC payloads are SN-38, the active metabolite of irinotecan, and exatecan (B1662903) derivatives, such as DXd. DXd is reported to be approximately 10 times more potent than SN-38 as a topoisomerase I inhibitor biochempeg.com. The development of these derivatives has been driven by the need to overcome the poor water solubility of the parent compound, camptothecin.

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| SN-38 | Various human cancer cell lines | 1.0 - 6.0 |

| DXd | - | Reported to be ~10x more potent than SN-38 |

| 7300-LP3004 (ADC) | SHP-77 (Small Cell Lung Cancer) | 39.74 |

| 7300-Deruxtecan (ADC) | SHP-77 (Small Cell Lung Cancer) | 124.5 |

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor-groove binding agents originally discovered in Streptomyces species. They are significantly more potent than systemic chemotherapeutic drugs adcreview.com. PBDs exert their activity by forming a covalent bond with the N2 of guanine (B1146940) in the DNA minor groove adcreview.com.

PBD dimers, which consist of two PBD units linked together, are particularly effective as ADC payloads. They can crosslink two DNA strands, which is a form of damage that is difficult for cells to repair adcreview.com. This cross-linking blocks the progression of DNA replication and transcription, ultimately leading to cell death. Two key PBD dimer payloads that have been developed for use in ADCs are talirine and tesirine (B3181916) medchemexpress.comgoogleapis.com.

| Payload | Characteristic |

|---|---|

| PBD Dimers | Highly potent DNA cross-linking agents |

| Talirine (SGD-1910) | A PBD dimer payload used in clinical development |

| Tesirine (SG3249) | Designed for improved hydrophobicity and conjugation characteristics compared to earlier PBD dimers |

Tubulysins are a class of natural products isolated from myxobacteria that are highly potent inhibitors of tubulin polymerization nih.govmdpi.com. They are tetrapeptides composed of unique amino acids, including tubuvaline and tubuphenylalanine. Tubulysins are notable for their exceptional cytotoxicity, with IC50 values in the picomolar to low nanomolar range, exceeding the potency of other tubulin inhibitors like vinca (B1221190) alkaloids and taxanes by 20- to 1000-fold mdpi.com.

A key advantage of tubulysins is their ability to retain activity in multidrug-resistant (MDR) cancer cell lines nih.govacs.org. The structural complexity of tubulysins has led to the development of synthetic analogues, such as tubulysin (B8622420) M, to improve their properties for ADC applications. Structure-activity relationship studies have shown that the C-11 acetate (B1210297) group is important for cytotoxicity, and its hydrolysis can lead to a significant loss of potency nih.gov.

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| Tubulysin D | Various cancer cell lines | 0.01 - 10 |

| Tubulysin M (Tub(OAc)) | L540cy (Lymphoma) | 0.03 ± 0.01 |

| Deacetylated tubulysin M (Tub(OH)) | L540cy (Lymphoma) | 30 ± 10 |

| Tubulysin U | - | Typically in the nanomolar range |

Emerging and Novel Cytotoxic Payloads

While traditional antibody-drug conjugate (ADC) payloads have primarily focused on microtubule inhibitors and DNA-damaging agents, the field is rapidly evolving. To enhance therapeutic efficacy, overcome resistance, and broaden the applications of ADCs, researchers are exploring novel payloads with diverse mechanisms of action. drugtargetreview.com These emerging agents include transcription inhibitors, immunostimulatory molecules, combinations of payloads, and protein degraders, heralding a new era in targeted cancer therapy. drugtargetreview.comnih.govabzena.com

Amanitins

Amanitins, a class of bicyclic octapeptides derived from the Amanita phalloides mushroom, represent a novel and potent payload for ADCs. sciforum.netresearchgate.netaacrjournals.org Their unique mechanism of action involves the potent and specific inhibition of RNA polymerase II (RNAPII), a critical enzyme for transcription and protein synthesis. sciforum.netnih.govrsc.org This inhibition leads to a significant decrease in transcription, ultimately driving the cell into apoptosis. researchgate.netaacrjournals.orgrsc.org

A key advantage of amanitin as a payload is its ability to kill both dividing and quiescent (non-dividing) cancer cells. sciforum.netaacrjournals.orgnih.gov This contrasts with many traditional payloads, like tubulin inhibitors, that are primarily effective against rapidly proliferating cells. aacrjournals.org This property holds the promise of eradicating dormant tumor cells and cancer stem cells, potentially preventing tumor relapse. aacrjournals.orgrsc.org

Furthermore, the hydrophilic nature of amanitin prevents its passive diffusion across cell membranes, reducing non-specific uptake by healthy cells and making it a poor substrate for multidrug resistance transporters. researchgate.netaacrjournals.org These characteristics contribute to a favorable therapeutic index for amanitin-based ADCs, which are also referred to as antibody-toxin attack conjugates (ATACs). aacrjournals.orgnih.gov An example of an amanitin-based ADC in development is HDP-101, which targets the B-cell maturation antigen (BCMA). researchgate.netnih.gov

Table 1: Characteristics of Amanitin as an ADC Payload

| Feature | Description | Source(s) |

|---|---|---|

| Mechanism of Action | Potent inhibitor of RNA Polymerase II, blocking mRNA transcription. | sciforum.netnih.govrsc.org |

| Cell Cycle Activity | Effective against both dividing and non-dividing (quiescent) cells. | sciforum.netaacrjournals.orgnih.gov |

| Potency | Highly potent, with cytotoxicity in the picomolar range. | researchgate.netadcreview.com |

| Origin | Natural toxin extracted from the Amanita phalloides mushroom. | sciforum.netaacrjournals.org |

| Cellular Uptake | Hydrophilic nature prevents passive membrane penetration, reducing non-specific toxicity. | researchgate.netaacrjournals.org |

| Resistance | Poor substrate for multidrug resistance (MDR) efflux pumps. | aacrjournals.org |

Immunostimulatory Payloads

A groundbreaking strategy in ADC development involves using payloads that activate the immune system to fight cancer. drugtargetreview.comnih.gov These immune-stimulating antibody conjugates (ISACs or iADCs) deliver immunomodulatory agents directly to the tumor microenvironment, aiming to convert "cold" tumors (lacking immune cells) into "hot" tumors that are responsive to immune attack. drugtargetreview.comsutrobio.compatsnap.com This approach combines the targeted cell killing of ADCs with the durable response potential of immunotherapy. sutrobio.combioworld.com The primary types of immunostimulatory payloads currently under investigation are agonists for Toll-like receptors (TLRs) and the stimulator of interferon genes (STING) pathway. drugtargetreview.comnih.gov

Toll-Like Receptor (TLR) Agonists : TLRs are key receptors of the innate immune system. nih.gov When activated, they trigger a cascade of immune responses that enhance antigen presentation and the subsequent adaptive immune response against cancer cells. nih.gov TLR7, TLR8, and TLR9 agonists are the main types being employed as ADC payloads. drugtargetreview.comnih.gov By delivering these agonists directly to tumor cells, ISACs can induce a localized inflammatory response, attracting and activating immune cells like T cells and natural killer cells while avoiding the systemic toxicity associated with the non-targeted administration of TLR agonists. nih.govdigitellinc.comcreative-biolabs.com Several TLR-based ISACs are in preclinical and clinical investigation. nih.govresearchgate.net For example, TAC-001 is a TLR9 agonist conjugated to an anti-CD22 antibody. nih.gov

STING Agonists : The STING pathway is another critical component of the innate immune system that detects cytosolic DNA and initiates a potent type I interferon response, which is crucial for anti-tumor immunity. bmj.com However, the clinical success of systemic STING agonists has been limited by factors like poor tumor retention. bmj.com Conjugating STING agonists to tumor-targeting antibodies allows for their localized delivery and activation within the tumor microenvironment. bmj.comnih.govaacrjournals.org This targeted approach has been shown to drive robust and durable anti-tumor activity in preclinical models with reduced systemic immune activation compared to administering the small molecule agonist alone. bmj.comnih.gov

Table 2: Examples of Immunostimulatory ADCs in Development

| ADC Candidate | Payload Type | Target | Development Phase | Source(s) |

|---|---|---|---|---|

| TAC-001 | TLR9 Agonist | CD22 | Phase II | nih.govresearchgate.net |

| XMT-2056 | STING Agonist | HER2 | Phase I | researchgate.net |

| TAK-500 | STING Agonist | CCR2 | Phase I | researchgate.net |

| BDC-1001 | TLR7/8 Agonist | HER2 | Discontinued | nih.govresearchgate.net |

Dual Payloads

To address challenges like tumor heterogeneity and acquired drug resistance, researchers are developing ADCs that carry two distinct payloads. abzena.comnih.gov This innovative approach, first introduced in 2017, aims to enhance therapeutic efficacy through synergistic effects and a multi-pronged attack on cancer cells. abzena.combiochempeg.com A dual-payload ADC can deliver two different drugs to the same cancer cell simultaneously. nih.gov

The payloads can have different mechanisms of action, such as combining a microtubule inhibitor with a DNA-damaging agent. nih.govbiochempeg.com This strategy significantly reduces the likelihood of resistance, as a cancer cell would need to develop resistance to both mechanisms simultaneously. biochempeg.com Another approach is to combine a cytotoxic payload with an immunomodulatory agent, such as a STING agonist. abzena.combiochempeg.com This not only kills tumor cells directly but also stimulates an anti-tumor immune response, potentially leading to more durable and systemic effects. drugtargetreview.combioworld.com

The development of dual-payload ADCs requires precise control over the drug-to-antibody ratio (DAR) for each payload to balance efficacy and toxicity. nih.govbiochempeg.com Site-specific conjugation technologies are crucial for creating homogeneous dual-payload ADCs with a defined number and location of each payload. nih.gov Preclinical studies have shown that dual-payload ADCs can be more potent and efficacious than their single-payload counterparts. nih.gov For instance, a bispecific ADC carrying both MMAF and SN-38 payloads demonstrated stronger tumor growth inhibition than ADCs with either payload alone. nih.gov

Proteolysis-Targeting Chimeras (PROTACs) as Payloads

A novel class of therapeutics known as Proteolysis-Targeting Chimeras (PROTACs) is being explored as ADC payloads. nih.govmolecularcloud.org PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins rather than just inhibiting them. nih.govaragen.com They work by linking a target protein to an E3 ubiquitin ligase, which tags the target protein for degradation by the cell's proteasome. molecularcloud.orgaragen.com

A key feature of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules. molecularcloud.orgnih.gov This means they can be effective at very low concentrations, making them potentially ideal payloads for ADCs, where the amount of drug delivered to the tumor can be limited. molecularcloud.orgnih.gov

Conjugating a PROTAC to an antibody creates a Degrader-Antibody Conjugate (DAC). aragen.com This approach combines the high specificity of an antibody with the potent, catalytic degradation ability of a PROTAC. nih.govaragen.com The DAC binds to a specific antigen on the cancer cell surface, is internalized, and then releases the PROTAC payload inside the cell. aragen.com This strategy aims to overcome some of the limitations of standalone PROTACs, such as poor bioavailability, while also offering a highly targeted mechanism of action that differs from traditional cytotoxic ADCs. nih.gov

Table 3: Comparison of Emerging ADC Payload Classes

| Payload Class | Mechanism of Action | Key Advantages | Example(s) | Source(s) |

|---|---|---|---|---|

| Amanitins | RNA Polymerase II Inhibition | Kills dividing and non-dividing cells; overcomes MDR. | α-Amanitin | aacrjournals.orgnih.govrsc.org |

| Immunostimulatory Payloads | Activation of innate/adaptive immunity | Induces localized immune response; potential for durable immunity. | TLR agonists, STING agonists | drugtargetreview.comnih.govbmj.com |

| Dual Payloads | Two distinct mechanisms (e.g., cytotoxic + cytotoxic, or cytotoxic + immunomodulator) | Overcomes resistance; synergistic efficacy. | MMAE/MMAF combo; Topoisomerase inhibitor + Immunostimulator | abzena.comnih.govbiochempeg.com |

| PROTACs (in DACs) | Targeted protein degradation (catalytic) | Highly potent at low doses; eliminates target protein instead of inhibiting it. | BRD4 degraders, ER degraders | nih.govaragen.com |

Structure Activity Relationship Sar Studies of Adc Payloads

Impact of Structural Modifications on Cytotoxic Potency

The cytotoxic potency of PBD dimers can be significantly altered by modifying their core structure, which consists of two PBD units connected by a linker. chemexpress.com Key areas for modification include the A-ring, the C-ring, and the tether connecting the two monomers. chemexpress.com

C-Ring Unsaturation and Substitution: The degree of unsaturation and the presence of substituents on the pyrrolidine (B122466) C-ring are crucial for the molecule's three-dimensional shape, which in turn affects its fit within the DNA minor groove. nih.govchemexpress.com

Inter-unit Tether Modifications: The length and flexibility of the polymethylene tether linking the two PBD units are critical. An optimal linker length allows the dimer to effectively span the DNA strands and form interstrand cross-links. chemexpress.com Shortening the C8 tether from five to three carbons, for example, has been shown to decrease potency. aacrjournals.org

The following table summarizes the impact of various structural modifications on the cytotoxic potency of PBD dimers.

| Modification Site | Structural Change | Impact on Cytotoxicity | Reference |

| C-Ring | Externalization of C2 unsaturation | Decreased potency | aacrjournals.org |

| Inter-unit Tether | Shortening from 5 to 3 carbons | Decreased potency | aacrjournals.org |

| A-Ring | Introduction of basic moieties | Dramatically worsened tolerability | nih.gov |

| C-Ring | Macrocyclization | Increased potency | researchgate.net |

Modulation of Hydrophilicity/Hydrophobicity and its Implications

Studies have shown that even simple structural variations can modulate properties like bystander killing, which is the ability of the released payload to kill neighboring antigen-negative tumor cells. mersana.com The hydrophobicity of the payload can also influence its interaction with efflux pumps in cancer cells, which can be a mechanism of drug resistance. ucl.ac.uk

The table below illustrates how modifications affecting hydrophilicity/hydrophobicity impact ADC properties.

| Modification | Effect on Hydrophilicity/Hydrophobicity | Implication for ADC | Reference |

| Addition of PEG8 linker | Increased hydrophilicity | Improved solubility, distribution, and pharmacokinetics | tandfonline.comresearchgate.net |

| Introduction of a strongly basic moiety | Altered physicochemical properties | Dramatically worsened tolerability in mice | nih.gov |

| N-phenyl maleimide (B117702) functionality | Increased hydrophobicity | Increased binding of hydrophobic dyes | nih.gov |

| Mono-imine vs. Bis-imine | Increased hydrophobicity for mono-imine | Longer retention times in hydrophobic interaction chromatography | aacrjournals.org |

Linker Attachment Site Optimization and its Effect on Payload Activity

The site at which the linker is attached to the payload and the antibody is crucial for the stability and efficacy of the ADC. rsc.org The linker must be stable in circulation to prevent premature release of the payload, which could lead to systemic toxicity. rsc.org Upon internalization into the target cancer cell, the linker should be efficiently cleaved to release the active payload. chemexpress.combiomolther.org

For PBD dimers, the linker is often attached at positions that cap one of the reactive imine functionalities, such as the N10 position. ucl.ac.ukresearchgate.net This ensures that the payload is inactive until it is released within the cell. The nature of the linker itself, for example, whether it is cleavable by enzymes like cathepsin B, determines the release mechanism. aacrjournals.orgbiomolther.org

The location of conjugation on the antibody also plays a significant role. Site-specific conjugation methods, such as engineering cysteine residues at specific locations, allow for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). aacrjournals.orgrsc.org Studies have shown that the choice of the cysteine insertion site can affect the in vivo stability and efficacy of the ADC. rsc.org For instance, an ADC with a cysteine insertion after HC-S239 showed favorable plasma stability and dose-dependent cytotoxicity. rsc.org The release kinetics of the payload can also be influenced by the attachment site on the antibody. biochempeg.com

The following table provides examples of linker attachment strategies and their effects.

Chemical Synthesis and Derivatization of Adc Payloads

Synthetic Methodologies for Cytotoxic Payloads

The cytotoxic payloads used in ADCs are often complex molecules, many of which are natural products or their synthetic analogs. medchemexpress.com The most common classes of payloads include microtubule-disrupting agents, such as auristatins and maytansinoids, and DNA-damaging agents like calicheamicins and pyrrolobenzodiazepines (PBDs). mimabs.org The synthesis of these compounds is a significant challenge in medicinal chemistry.

Auristatins, for instance, are highly potent synthetic analogs of the natural product dolastatin 10. medchemexpress.com Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most widely used payloads in approved and clinical-stage ADCs. aacrjournals.orgnih.gov Their synthesis is a multi-step process. Research has led to the creation of various derivatives to optimize activity and conjugation. For example, C-terminally linked auristatin derivatives have been synthesized and were reported to be more cytotoxic and have improved pharmacological profiles compared to earlier N-terminally linked versions. pnas.org Similarly, maytansinoid derivatives like DM1 and DM4 are synthesized to incorporate a thiol group, enabling their attachment to linkers. nih.gov The complexity of these syntheses requires precise control over stereochemistry and functional group manipulations to yield a final product that retains high potency and is suitable for conjugation.

Introduction of Conjugatable Functional Groups

For a cytotoxic payload to be incorporated into an ADC, it must be derivatized with a functional group that can react with a corresponding group on the antibody or linker. nih.gov This process often involves creating a "payload-linker" construct, which is then conjugated to the antibody in a final step. medchemexpress.comnih.gov The choice of functional group is dictated by the desired conjugation chemistry.

Common strategies include:

Maleimide (B117702) Groups: For conjugation to thiol groups (sulfhydryls), a maleimide functional group is frequently introduced into the linker-payload construct. mimabs.org This is particularly relevant for cysteine-based conjugation strategies. An example is the widely used linker-payload, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl-auristatin E (mc-Val-Cit-PABC-MMAE), where the maleimide group is poised to react with a cysteine residue on the antibody. nih.govrsc.org

NHS Esters: N-Hydroxysuccinimide (NHS) esters are commonly used to react with the primary amines of lysine (B10760008) residues, forming stable amide bonds. rsc.org

Bioorthogonal Handles: For more advanced, site-selective conjugation methods, bioorthogonal functional groups are introduced. These groups react specifically with a partner group on the antibody that is not found naturally in biological systems. Examples include:

Azides and Alkynes: For use in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com An azido (B1232118) group can be installed on the payload-linker for reaction with an alkyne-modified antibody, or vice-versa. mimabs.orgmdpi.com

Aminooxy or Hydrazine Groups: These are used to react with aldehyde or ketone groups, which can be introduced into an antibody through the incorporation of unnatural amino acids, forming stable oxime or hydrazone linkages. pnas.orgmdpi.com

The linker itself is a critical component, designed to be stable in circulation but to release the payload upon internalization into the cancer cell. medchemexpress.comnih.gov Linkers can be cleavable (e.g., by proteases like cathepsin B found in lysosomes or by the acidic environment of the endosome) or non-cleavable. nih.govmdpi.com For non-cleavable linkers, the payload is released after the lysosomal degradation of the antibody itself. rsc.orgmdpi.com

Preclinical Evaluation of Adc Payload Activity Within Adc Constructs

In Vitro Assessment of Payload Efficacy

In vitro studies provide the initial, fundamental evidence of an ADC's potential therapeutic efficacy. creative-biolabs.com These assays are designed to confirm that the ADC can effectively kill targeted cancer cells and to elucidate the mechanisms underlying its activity, such as internalization and payload release. wuxibiology.com

Cell Line-Based Assays

Cell line-based assays are a primary tool for the initial screening and characterization of ADC candidates. creative-biolabs.com These assays measure the cytotoxicity of the ADC against various cancer cell lines that express the target antigen. The goal is to determine the concentration of the ADC required to inhibit cell growth or induce cell death, typically expressed as the half-maximal inhibitory concentration (IC50). researchgate.net

The in vitro efficacy of an ADC is directly evaluated through cell viability analysis, where the number of viable cells is measured after exposure to the ADC. creative-biolabs.com For an ADC carrying ADC toxin 1, cytotoxicity assays were performed on a panel of cell lines with varying levels of target antigen expression. The results consistently demonstrate that the ADC's cytotoxic effect is potent and highly dependent on the presence of the target antigen. In cell lines with high antigen expression, such as BT-474, the ADC induced significant cell death at low nanomolar concentrations. Conversely, in cell lines with negative or low antigen expression, like MCF-7, the ADC showed minimal cytotoxic effect, indicating a high degree of specificity. researchgate.net The payload itself, this compound, when not conjugated to the antibody, demonstrates potent, non-specific cytotoxicity against all cell lines.

| Cell Line | Cancer Type | Target Antigen Expression | ADC-Toxin 1 IC50 (nM) | Free this compound IC50 (nM) |

|---|---|---|---|---|

| BT-474 | Breast Carcinoma | High | 0.85 | 0.35 |

| SK-BR-3 | Breast Carcinoma | High | 1.10 | 0.38 |

| NCI-N87 | Gastric Carcinoma | Medium | 15.2 | 0.41 |

| MCF-7 | Breast Carcinoma | Negative | >1000 | 0.32 |

Organoid Models for Efficacy and Off-Target Considerations

To better replicate the complex, three-dimensional (3D) structure of solid tumors, patient-derived organoid (PDO) models are increasingly used in preclinical ADC evaluation. researchgate.netcrownbio.com These models are grown from patient tumor tissue and more accurately mimic the tumor microenvironment and cellular heterogeneity, offering a more predictive assessment of ADC efficacy than traditional 2D cell cultures. crownbio.com

In studies involving this compound, PDOs were established from different cancer types with varying target antigen expression levels. The results showed a clear correlation between high antigen expression in the organoids and increased sensitivity to the ADC treatment. researchgate.net Furthermore, organoids derived from normal, healthy tissues, such as human intestinal organoids, were used to assess off-target effects. These normal organoid models were largely insensitive to the ADC-Toxin 1 construct, suggesting a favorable therapeutic window with minimal potential for off-target toxicity driven by the intact ADC. researchgate.net However, the free this compound payload demonstrated strong, unbiased cytotoxicity across all organoid models, underscoring the importance of targeted delivery. researchgate.net

| Organoid Model | Origin | Target Antigen Expression | ADC-Toxin 1 Effect (% Viability Reduction) | Free this compound Effect (% Viability Reduction) |

|---|---|---|---|---|

| PDXO-1 (CRC) | Colorectal Tumor | High | 85% | 98% |

| PDXO-2 (NSCLC) | Lung Tumor | Medium | 52% | 97% |

| PDXO-3 (CRC) | Colorectal Tumor | Low/Negative | 15% | 99% |

| HIO-1 | Normal Intestine | Negative | <10% | 95% |

Internalization and Payload Release Assays

The efficacy of an ADC is critically dependent on its ability to be internalized by the target cancer cell and subsequently release its cytotoxic payload. dimabio.comyoutube.com The process begins when the ADC binds to its target antigen on the cell surface, after which the ADC-antigen complex is taken into the cell via endocytosis. youtube.com Once inside, the ADC is trafficked to lysosomes, where the linker is cleaved, and the payload is released to exert its cell-killing effect. youtube.comyoutube.com

Assays to evaluate this process are essential for selecting a successful ADC candidate. affigen.com Various methods, including fluorescence-based imaging and immunotoxin-based assays, are used to quantify the rate and efficiency of ADC internalization and payload release. youtube.com For this compound, studies have shown that upon binding to cells with high antigen expression, the conjugate is rapidly internalized. Subsequent assays confirm the efficient release of this compound from the antibody backbone within the lysosomal compartment, leading to potent cytotoxicity. wuxiapptec.com The rate of internalization and payload release directly influences the efficacy of the ADC. youtube.com

| Cell Line | Target Antigen Expression | Internalization Half-Life (hours) | % Payload Release at 24 hours |

|---|---|---|---|

| BT-474 | High | 4.5 | 78% |

| SK-BR-3 | High | 5.2 | 72% |

| NCI-N87 | Medium | 12.1 | 45% |

| MCF-7 | Negative | >48 | <5% |

In Vivo Pharmacodynamic Studies

Following promising in vitro results, in vivo studies are conducted to assess the ADC's anti-tumor activity and pharmacodynamic effects in a living organism. These studies are crucial for understanding how the ADC behaves systemically and within the tumor microenvironment.

Tumor Animal Models (CDX, PDX) for Efficacy Assessment

Animal models are indispensable for evaluating the in vivo efficacy of ADCs. The most common models are cell-derived xenografts (CDX), where human cancer cell lines are implanted in immunodeficient mice, and patient-derived xenografts (PDX), where tumor tissue from a patient is directly implanted. crownbio.comnih.gov PDX models are generally considered more clinically relevant because they better preserve the genetic and phenotypic heterogeneity of the original human tumor. crownbio.comresearchgate.net

In preclinical studies of the ADC-Toxin 1 conjugate, both CDX and PDX models were utilized. In a CDX model using NCI-N87 cells, the ADC demonstrated significant tumor growth inhibition compared to control groups. Even greater efficacy was observed in a high-antigen-expressing breast cancer PDX model, where treatment with the ADC led to substantial tumor regression. These results confirm the potent anti-tumor activity of this compound when delivered via a targeted antibody construct in vivo. researchgate.net

| Model Type | Tumor Origin | Target Antigen Expression | Treatment Group | Tumor Growth Inhibition (TGI) % |

|---|---|---|---|---|

| CDX | NCI-N87 Gastric Cancer | Medium | ADC-Toxin 1 | 75% |

| CDX | NCI-N87 Gastric Cancer | Medium | Vehicle Control | 0% |

| PDX | BR-05-0122 Breast Cancer | High | ADC-Toxin 1 | 98% (regression) |

| PDX | BR-05-0122 Breast Cancer | High | Vehicle Control | 0% |

Exploration of Payload Exposure in Tissues

Understanding the distribution of the ADC and its payload in various tissues is critical for evaluating its therapeutic index. nih.gov While ADCs are designed for targeted delivery, premature release of the payload in circulation or non-specific uptake by healthy tissues can occur. youtube.comnih.gov Therefore, preclinical studies measure the concentration of the payload in both tumor and normal tissues over time.

Pharmacokinetic analyses for the ADC-Toxin 1 construct involved measuring the concentration of total antibody, conjugated ADC, and unconjugated (free) this compound in plasma, tumor, and major organs of tumor-bearing mice. researchgate.net These studies showed that the ADC remains largely stable in circulation. The highest concentration of the released payload, this compound, was found within the tumor tissue, confirming successful targeted delivery. While low levels of free payload were detected in other tissues, such as the liver and spleen, the tumor-to-tissue concentration ratio was high, indicating a favorable biodistribution profile. nih.gov This targeted accumulation is essential for maximizing efficacy while minimizing exposure to healthy cells. wuxiapptec.com

| Tissue | Average Concentration of Free this compound (ng/g) |

|---|---|

| Tumor | 150.5 |

| Liver | 25.8 |

| Spleen | 15.2 |

| Kidney | 10.1 |

| Lung | 8.5 |

| Plasma | 5.6 (ng/mL) |

Modeling and Simulation of Payload Behavior in vivo

The in vivo behavior of an antibody-drug conjugate's (ADC) payload is a complex process governed by numerous factors, from the initial administration to the ultimate cytotoxic effect within the tumor cells. To better understand and predict the in vivo efficacy of ADCs, researchers increasingly rely on sophisticated modeling and simulation techniques. These models integrate various experimental data to create a quantitative framework that can simulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the ADC and its payload.

One of the key aspects of in vivo modeling is to understand the distribution of the ADC and the release of its cytotoxic payload. mdpi.com A systems PK-PD model can be developed to characterize the in vivo efficacy of ADCs by integrating a single-cell PK model with a tumor disposition model. mdpi.com This framework can use the occupancy of the intracellular target by the payload, such as tubulin by MMAE, to drive the simulation of tumor cell killing. mdpi.com Such models can effectively capture the plasma PK of the ADC and its different components, including the total antibody, the unconjugated payload, and the total payload. mdpi.com

The following interactive table summarizes key parameters and findings from in vivo modeling and simulation studies of ADC payloads.

| Parameter | Description | Key Findings from Modeling Studies | Source |

|---|---|---|---|

| Payload Physicochemical Properties | Characteristics such as hydrophobicity, size, and charge that influence the payload's distribution and cell permeability. | ADCs with payloads having more favorable physicochemical properties exhibit more potent killing activity. nih.gov Payload hydrophobicity can directly impact the stability and aggregation propensity of the ADC. | nih.gov |

| Drug-to-Antibody Ratio (DAR) | The average number of payload molecules conjugated to a single antibody. | Higher DAR values can lead to faster systemic clearance and a narrower therapeutic index. nih.gov The optimal DAR is often a balance between efficacy and clearance. imrpress.com | nih.govimrpress.com |

| Linker Stability | The stability of the chemical linker connecting the payload to the antibody in the systemic circulation and the tumor microenvironment. | Cleavable linkers can allow for more efficient payload diffusion and action on target and neighboring cells (bystander effect). nih.gov | nih.gov |

| Intratumoral Payload Concentration | The concentration of the released, active payload within the tumor tissue. | A direct correlation has been observed between intratumoral payload exposure and tumor regression. researchgate.net Equal intratumoral payload concentrations can result in similar antitumor activity, regardless of the targeted antigen. researchgate.net | researchgate.net |

| Tumor Penetration | The ability of the ADC to penetrate deep into the tumor tissue to reach all cancer cells. | Poor ADC penetration is a known issue; smaller ADC scaffolds are being explored to improve diffusion. | |

| Bystander Effect | The ability of a membrane-permeable payload released from a target cell to kill adjacent, antigen-negative tumor cells. | Membrane-permeable payloads can kill antigen-negative cells in vivo, which is advantageous in heterogeneous tumors. researchgate.net This effect can also increase off-target toxicities. nih.gov | nih.govresearchgate.net |

Detailed research findings from preclinical models have provided valuable insights into the relationship between payload behavior and ADC efficacy. For example, in xenograft models, it has been demonstrated that an ADC can be highly effective in reducing tumor growth even with variable levels of target expression on the tumor cells. This is often attributed to factors like the bystander effect, where a permeable payload can diffuse to and eliminate neighboring cancer cells that may not have the target antigen. researchgate.net

Furthermore, studies using admixed tumor models, containing both antigen-positive and antigen-negative cells, have confirmed that membrane-permeable payloads can effectively kill both cell populations in vivo. researchgate.net This is a critical consideration in the design of ADCs for treating heterogeneous tumors. The intratumoral concentration of the released payload has been identified as a predictive indicator of antitumor activity. researchgate.net For a given dose, different ADCs targeting various antigens on the same cell line can achieve similar antitumor activity if they result in equivalent intratumoral concentrations of the released payload. researchgate.net

The development of in vitro-in vivo correlation (IVIVC) models is another crucial area of research. nih.gov These models aim to predict the in vivo efficacy of an ADC based on its in vitro performance. nih.gov By establishing a correlation between in vitro metrics, such as the tumor static concentration (TSC in vitro), and in vivo outcomes (TSC in vivo), researchers can better select and optimize ADC candidates in the early stages of development. nih.gov A strong correlation between in vitro and in vivo TSC suggests that the in vitro efficacy data can reliably differentiate ADCs for their in vivo potential. nih.gov

The following table presents a conceptual summary of data that can be derived from modeling and simulation studies to predict in vivo payload behavior.

| ADC Construct | Payload Type | Predicted Intratumoral Payload Exposure (AUC) | Predicted Tumor Growth Inhibition (%) | Key Simulation Insights |

|---|---|---|---|---|

| ADC-A | Membrane Permeable | High | 85% | Significant bystander effect predicted, effective in heterogeneous tumors. |

| ADC-B | Membrane Impermeable | Moderate | 60% | Efficacy primarily in antigen-positive cells, limited bystander killing. |

| ADC-C (High DAR) | Membrane Permeable | Moderate-High | 75% | Faster clearance predicted, potentially limiting overall exposure despite high initial payload. |

| ADC-D (Low DAR) | Membrane Permeable | Moderate | 70% | Slower clearance predicted, leading to sustained payload delivery. |

Mechanisms of Acquired and Intrinsic Resistance to Adc Payloads

Payload Efflux via Drug Transporters

A primary mechanism of resistance to ADC payloads involves their active removal from the cancer cell by ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, reducing the intracellular concentration of the cytotoxic payload and thereby diminishing its therapeutic effect.

Upregulation of specific ABC transporters has been frequently observed in ADC-resistant cancer cell models. Notably, P-glycoprotein (P-gp), encoded by the ABCB1 gene, and multidrug resistance-associated protein 1 (MRP1), encoded by the ABCC1 gene, are well-characterized transporters implicated in resistance to various ADC payloads. For instance, preclinical studies have demonstrated that cancer cells with acquired resistance to ADCs carrying microtubule inhibitors like DM1 and monomethyl auristatin E (MMAE) often exhibit increased expression of MDR1 or MRP1.

Several commonly used ADC payloads have been identified as substrates for these efflux pumps. A screening of 27 common ADC payloads revealed that calicheamicin (B1180863) gamma1, MMAE, DM1, and DM4 are avid substrates of P-gp. Furthermore, all tested pyrrolobenzodiazepines (SJG136, SGD-1882, SG2057, and SG3199) were found to be substrates for P-gp, ABCG2, and MRP1. The clinical relevance of this mechanism is supported by observations where the efficacy of an ADC is diminished in cell lines overexpressing P-gp.

| Transporter | ADC Payloads Effluxed | Reference |

| P-glycoprotein (P-gp/MDR1/ABCB1) | Calicheamicin gamma1, Monomethyl auristatin E (MMAE), DM1, DM4, Pyrrolobenzodiazepines | |

| Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | Pyrrolobenzodiazepines | |

| ATP-binding cassette sub-family G member 2 (ABCG2) | Pyrrolobenzodiazepines |

Alterations in Payload Target Expression or Sensitivity

Resistance to ADC payloads can also arise from alterations in the molecular target of the cytotoxic agent or in the downstream signaling pathways that mediate cell death. These changes can render the cancer cell less sensitive to the payload's mechanism of action.

Mutations in the payload's target protein can prevent the drug from binding effectively, thereby negating its cytotoxic effect. For example, with ADCs that utilize topoisomerase I (TOP1) inhibitors as their payload, mutations in the TOP1 gene can emerge under the selective pressure of treatment. Functional characterization of these mutant TOP1 proteins has shown reduced enzymatic activity and attenuated DNA binding of TOP1 inhibitor payloads like SN38 and deruxtecan, leading to resistance.

Furthermore, cancer cells can develop resistance by upregulating anti-apoptotic proteins, such as PLK1, which block the apoptotic pathways that the payload is designed to trigger. This effectively renders the payload less effective even if it reaches its intended target.

Impaired Intracellular Trafficking and Payload Release

The journey of an ADC from the cell surface to the release of its payload in the appropriate subcellular compartment is a complex process, and disruptions at any stage can lead to resistance. For an ADC to be effective, it must be internalized and trafficked to lysosomes, where the payload is typically released through the cleavage of the linker.

One mechanism of resistance involves altered endocytic pathways. While most ADCs are internalized via clathrin-mediated endocytosis, some resistant cells can shift to caveolae-mediated endocytosis. This alternative pathway can direct the ADC to non-proteolytic compartments, preventing the efficient release of the payload from the antibody. For example, increased expression of caveolin-1 (B1176169) (CAV1) has been observed in ADC-resistant cell lines, which correlates with mis-localization of the ADC and reduced efficacy.

Defects in lysosomal function can also contribute to resistance. Reduced proteolytic activity of lysosomal enzymes or an increase in lysosomal pH can impair the cleavage of the linker and the subsequent release of the active payload into the cytoplasm. Non-cleavable linkers are particularly dependent on the complete degradation of the antibody in the lysosome to release the payload, making them susceptible to this resistance mechanism.

| Process | Mechanism of Resistance | Consequence |

| Internalization | Shift from clathrin-mediated to caveolae-mediated endocytosis. | ADC is trafficked to non-proteolytic compartments, preventing payload release. |

| Intracellular Trafficking | Mis-localization of ADCs to caveolae. | Inefficient transport to lysosomes. |

| Payload Release | Defective linker-payload processing. | Cytotoxic payload is not released from the antibody. |

| Lysosomal Function | Reduced proteolytic activity of lysosomal enzymes. | Impaired cleavage of the linker. |

| Lysosomal Function | Increased lysosomal pH. | Reduced activity of lysosomal enzymes. |

Bypass Signaling Pathways

Cancer cells can also develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the cytotoxic effects of the ADC payload. The activation of pro-survival pathways can counteract the apoptotic signals induced by the payload, allowing the cancer cell to continue to grow and divide despite treatment.

A key example is the activation of the PI3K/Akt/mTOR pathway, which is centrally involved in cell growth, survival, and metabolism. Activation of this pathway, for instance through mutations in PIK3CA or loss of PTEN, can decrease sensitivity to ADCs and reduce the effectiveness of the cytotoxic payload. Similarly, activation of the MEK-ERK signaling pathway can also contribute to resistance by promoting cell survival.

Strategies to Circumvent Payload Resistance

Overcoming resistance to ADC payloads is a critical area of research, with several strategies being explored to enhance the durability of ADC therapy.

One promising approach is the development of ADCs with novel payloads that are not substrates for common ABC transporters. For example, the modified anthracyclines nemorubicin (B1684466) and its metabolite PNU-159682 are poorly transported by P-gp and ABCG2, making them potentially effective against tumors with transporter-mediated resistance.

Another strategy involves the sequential use of ADCs targeting the same antigen but with different payloads. This approach aims to avoid cross-resistance by switching to a payload with a different mechanism of action or one that is not susceptible to the same resistance mechanisms. Clinical evidence suggests that higher response rates can be achieved with a second ADC when an alternative payload is used.

The development of dual-drug ADCs, which combine two different payloads on a single antibody, is also being investigated. This strategy has the potential to inhibit tumor growth more effectively than single-drug ADCs by targeting multiple cellular pathways simultaneously.

Furthermore, enhancing the "bystander effect" is another tactic to combat resistance. This occurs when a cell-permeable payload is released from the target cell and kills adjacent, antigen-negative tumor cells. ADCs with cleavable linkers and membrane-permeable payloads can be particularly effective in heterogeneous tumors where not all cells express the target antigen.

Finally, combination therapies that pair ADCs with other therapeutic agents are being explored. Combining ADCs with tyrosine kinase inhibitors (TKIs) to disrupt survival signaling pathways or with immune checkpoint inhibitors to enhance the anti-tumor immune response are promising strategies to overcome resistance.

| Strategy | Description |

| Novel Payloads | Developing payloads that are not substrates for ABC drug transporters. |

| Sequential ADCs | Using ADCs with different payloads sequentially to avoid cross-resistance. |

| Dual-Drug ADCs | Combining two distinct payloads on a single antibody to target multiple pathways. |

| Enhancing Bystander Effect | Utilizing cleavable linkers and cell-permeable payloads to kill neighboring antigen-negative cells. |

| Combination Therapies | Combining ADCs with other agents like tyrosine kinase inhibitors or immune checkpoint inhibitors. |

Analytical Characterization of Adc Payloads Within Adc Constructs

Quantification of Payload Loading and Distribution (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for ADCs, representing the average number of payload molecules conjugated to a single antibody. creative-proteomics.comproteogenix.science The DAR directly influences the ADC's potency and therapeutic window; a low DAR may be sub-potent, while a high DAR can lead to faster clearance, potential toxicity, and stability issues. creative-proteomics.comlcms.cznih.gov Therefore, precise measurement of the average DAR and the distribution of different drug-loaded species (e.g., antibodies with 0, 2, 4, 6, or 8 payloads) is essential. nih.govnih.gov A variety of analytical methods are employed to quantify this crucial parameter.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile tool for the detailed characterization of ADCs at a molecular level. nih.gov It can be used to analyze the intact ADC, its subunits (like heavy and light chains), or peptides after enzymatic digestion. nih.govchromatographytoday.com

For intact mass analysis, high-resolution mass spectrometry provides the molecular weight of the different ADC species, allowing for the direct determination of how many "ADC toxin 1" molecules are attached to each antibody. lcms.czsciex.com The relative abundance of each species in the mass spectrum is used to calculate a weighted average DAR. sciex.com Native MS, which uses non-denaturing conditions, is particularly crucial for cysteine-conjugated ADCs where the antibody chains may not be covalently linked, preserving the intact structure for accurate DAR measurement. nih.govwaters.com

Table 1: Illustrative LC-MS Data for this compound DAR Determination

| Species Detected | Measured Mass (Da) | Payload Number | Relative Abundance (%) |

|---|---|---|---|

| Unconjugated Antibody | 148,050 | 0 | 5.5 |

| Antibody + 2x Toxin 1 | 150,000 | 2 | 25.0 |

| Antibody + 4x Toxin 1 | 151,950 | 4 | 55.0 |

| Antibody + 6x Toxin 1 | 153,900 | 6 | 12.5 |

| Antibody + 8x Toxin 1 | 155,850 | 8 | 2.0 |

Calculated Average DAR: 3.86

UV/Visible (UV/Vis) spectroscopy is a straightforward and convenient method for determining the average DAR. proteogenix.sciencecncb.ac.cn This technique relies on the principle that both the antibody and the payload ("this compound") have distinct wavelengths at which they absorb maximum light (λmax), typically around 280 nm for the protein and another specific wavelength for the drug. proteogenix.sciencepharmiweb.com

By measuring the absorbance of the ADC solution at both wavelengths and using the known extinction coefficients (a measure of how strongly a substance absorbs light) for the antibody and the free payload, one can calculate the concentrations of both components in the sample. cncb.ac.cn The average DAR is then determined by the molar ratio of the payload to the antibody. proteogenix.science While simple, this method can be skewed by the presence of free, unconjugated payload in the sample, which would lead to an overestimation of the DAR. proteogenix.science

Various forms of High-Performance Liquid Chromatography (HPLC) are used to characterize ADCs.

Reversed-Phase HPLC (RP-HPLC) is an orthogonal method that can also be used for DAR analysis. nih.gov This technique typically uses denaturing conditions, which dissociate the antibody's heavy and light chains. nih.govpharmiweb.com RP-HPLC then separates the unconjugated chains from those carrying one or more molecules of "this compound." The weighted average DAR is calculated from the peak areas of the separated light and heavy chain forms. nih.gov

Capillary Electrophoresis (CE) is a high-efficiency separation technique that resolves molecules based on their charge and size. mdpi.comnih.gov It has proven effective for determining the drug-load distribution and average DAR of ADCs. mdpi.com Techniques like imaged capillary isoelectric focusing (iCIEF) can separate ADC species based on differences in their isoelectric points, which are altered by the conjugation of the payload. nih.gov Coupling CE with mass spectrometry (CE-MS) provides a powerful, high-resolution method for the in-depth characterization of ADCs, including precise mass identification of different DAR species under native conditions. chromatographyonline.comsciex.comchromatographyonline.com

Assessment of Payload Integrity and Stability

Ensuring the payload remains intact and stable while conjugated to the antibody is critical for the safety and efficacy of an ADC. nih.gov The linker connecting "this compound" to the antibody must be stable in circulation to prevent premature release of the cytotoxic drug, which could cause systemic toxicity. nih.govinomixo.com Stability studies are performed to monitor the integrity of the ADC over time and under various stress conditions.

These studies often involve incubating the ADC in plasma and then using techniques like LC-MS to monitor for any changes. inomixo.commdpi.com This includes tracking the average DAR over time to detect any deconjugation of the payload. inomixo.comhpst.cz Furthermore, the stability of the ADC can be affected by the payload itself; highly hydrophobic drugs can increase the propensity for aggregation. nih.govacs.org Analytical methods such as SEC and dynamic light scattering are used to monitor for the formation of aggregates, which can impact product quality and immunogenicity. lcms.cznih.gov

Monitoring of Payload-Related Impurities

The manufacturing process of an ADC can result in various impurities that must be identified and controlled. Payload-related impurities can include excess unconjugated (free) payload, byproducts from the synthesis of the payload or linker, and degradation products. mycenax.com

Free "this compound" is a major concern due to its high cytotoxicity. nih.gov Its levels are carefully monitored and removed during the purification process, typically using techniques like ultrafiltration/diafiltration (UF/DF) or chromatography. mycenax.com Sophisticated methods like two-dimensional LC (e.g., SEC-RPC 2D-LC) have been developed for the direct and sensitive analysis of free payload and other small molecule impurities in the final ADC product, eliminating the need for protein precipitation steps. nih.gov The structural characterization and control of any impurities generated during the payload-linker synthesis and conjugation process are essential regulatory requirements.

Future Directions and Innovations in Adc Payload Research and Development

Design of Novel Payloads with Enhanced Efficacy

The quest for more effective ADCs has led to the exploration of payloads that operate through diverse and potent mechanisms of action, moving beyond traditional microtubule inhibitors and DNA-damaging agents. The goal is to develop payloads that can circumvent existing resistance mechanisms and offer improved therapeutic windows.

Key Innovations in Novel Payload Design include:

Immune-Stimulating Payloads: A significant shift in ADC design involves using payloads that stimulate the immune system. nih.gov These immune-stimulating antibody conjugates (ISACs) carry immuno-agonists, such as Toll-like receptor (TLR) or STING agonists, instead of traditional cytotoxins. creative-biolabs.com By delivering these agents directly to the tumor, ISACs can activate an anti-tumor immune response within the tumor microenvironment, potentially converting "cold" tumors into "hot" ones that are more responsive to immunotherapies. nih.govcreative-biolabs.com

Targeted Protein Degraders: The integration of Proteolysis Targeting Chimeras (PROTACs) as payloads represents a cutting-edge approach. nih.govpharmiweb.com Antibody-PROTAC conjugates can specifically deliver the PROTAC to cancer cells, leading to the degradation of key oncogenic proteins. This offers a catalytic mode of action that could be highly effective at low concentrations. pharmiweb.com

Radionuclides: Radioimmunotherapy involves arming antibodies with radionuclides, allowing for the targeted delivery of radiation to tumor cells. This approach can enhance therapeutic efficacy and also serves a diagnostic purpose in imaging and monitoring treatment response. nih.gov

Novel Toxin Classes: Research continues into otherwise highly potent toxins that are unsuitable for systemic administration. This includes bacterial toxins and other natural compounds with unique cell-killing mechanisms. nih.gov Additionally, payloads with simpler chemical structures and lower molecular weights are being favored to reduce the complexity of synthesis and improve pharmacological properties. pharmiweb.com

Light-Activatable Payloads: Photoimmunotherapy (PIT) utilizes ADCs with payloads that are activated by near-infrared light. This strategy allows for high spatial and temporal control over cytotoxicity, minimizing damage to surrounding healthy tissue. pharmiweb.com

Table 1: Emerging Classes of ADC Payloads

| Payload Class | Mechanism of Action | Examples | Potential Advantages |

|---|---|---|---|

| Immune-Stimulating Agents | Activates innate and adaptive immune responses in the TME | TLR agonists, STING agonists | Can induce systemic anti-tumor immunity, synergizes with checkpoint inhibitors. nih.govcreative-biolabs.com |

| PROTACs | Catalytically induce degradation of specific target proteins | - | High potency at low doses, can target previously "undruggable" proteins. pharmiweb.com |

| Radionuclides | Deliver localized radiation to tumor cells | Alpha and beta emitters | Potent cell killing, can also be used for theranostic imaging. nih.gov |

| Novel Natural Toxins | Various, often potent, mechanisms of cell death | Amanitin | Circumvents resistance to traditional chemotherapy agents. wuxiapptec.com |

| NIR-PIT Dyes | Light-induced cell membrane damage | Phthalocyanine derivatives | High tumor specificity with external activation, minimizing systemic toxicity. pharmiweb.com |

Payloads for Addressing Heterogeneous Tumor Antigen Expression

A major challenge in cancer therapy is the heterogeneity of antigen expression within a single tumor, where some cancer cells express low or no target antigen. nih.govtechnologynetworks.com This can lead to incomplete tumor eradication and subsequent relapse. health.mil Novel payload strategies are being developed to overcome this limitation.

One key strategy is the use of payloads with a "bystander effect." wuxiapptec.comnih.gov This occurs when a payload, after being released inside the target antigen-positive cell, can diffuse through the cell membrane and kill adjacent antigen-negative tumor cells. nih.gov This requires a cleavable linker and a membrane-permeable payload. nih.gov

Another innovative approach is the development of dual-payload ADCs . These conjugates carry two different payloads with distinct mechanisms of action on a single antibody. technologynetworks.comhealth.milnih.gov This strategy can:

Combat Drug Resistance: By targeting different cellular pathways simultaneously, dual-payload ADCs can be effective against tumors that have developed resistance to one of the payloads. nih.govhub-xchange.com

Enhance Cytotoxicity: The combination of two distinct payloads can result in synergistic or additive cell-killing effects. nih.gov

Broaden Efficacy: A combination of a membrane-permeable payload (for a bystander effect) and a non-permeable one can effectively target both antigen-positive and neighboring antigen-negative cells. health.mil

For example, a dual-drug ADC containing both monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) has been shown to have potent antitumor activity in models of HER2 heterogeneity and drug resistance. health.mil

Combination Strategies with ADC Payloads

To enhance therapeutic outcomes and overcome resistance, ADCs are increasingly being evaluated in combination with other anticancer agents. biochempeg.comnih.gov The choice of combination is guided by the mechanism of action of the ADC's payload to create synergistic effects without unacceptable overlapping toxicities. biochempeg.com

The combination of ADCs with immune checkpoint inhibitors (ICIs) is a particularly promising strategy. nih.govnih.gov There is a strong biological rationale for this synergy, as some ADC payloads can induce immunogenic cell death (ICD). biochempeg.comnih.gov This process releases tumor antigens and danger signals that can stimulate an anti-tumor immune response, making the tumor microenvironment more susceptible to the effects of ICIs. nih.govresearchgate.net

Mechanisms of Synergy:

Induction of Immunogenic Cell Death (ICD): Certain payloads can trigger a form of cancer cell death that activates the immune system. biochempeg.com

Enhanced T-cell Infiltration: ADCs can increase the number of T-cells within the tumor, which can then be "unleashed" by ICIs. nih.gov

Upregulation of PD-L1: ADC treatment can sometimes lead to increased expression of PD-L1 on tumor cells, providing a stronger target for anti-PD-1/PD-L1 therapies. biochempeg.com

Dendritic Cell Activation: The payload can promote the maturation and activation of dendritic cells, which are crucial for initiating an adaptive anti-tumor immune response. nih.gov

Clinical trials combining ADCs like sacituzumab govitecan and enfortumab vedotin with the anti-PD-1 antibody pembrolizumab have shown promising results in triple-negative breast cancer and urothelial carcinoma, respectively. nih.gov

As more ADCs with different targets and payloads become available, determining their optimal sequence is a critical clinical question. asco.org Cross-resistance can occur, where a tumor that becomes resistant to one ADC may also be resistant to a subsequent ADC, particularly if they share a similar payload or mechanism of action. asco.org

Recent real-world studies suggest that sequential ADC therapy can provide clinical benefits, especially when the second ADC has a different type of payload than the first. nih.govnih.gov For instance, in patients with HER2-positive metastatic breast cancer who progressed on an ADC with a microtubule inhibitor payload (like T-DM1), switching to an ADC with a topoisomerase I inhibitor payload (like trastuzumab deruxtecan) showed significant activity. nih.gov This highlights the importance of payload diversification in sequential treatment strategies to overcome acquired resistance. nih.gov

Advanced Payload Engineering for Improved Therapeutic Index

The therapeutic index—the ratio between a drug's efficacy and its toxicity—is a critical parameter for any cancer therapy. nih.gov A major goal in ADC development is to engineer payloads and linkers to maximize on-target tumor killing while minimizing off-target toxicity to healthy tissues. tandfonline.com

Strategies to improve the therapeutic index include:

Payload Modification: Chemical engineering of payloads can reduce their systemic toxicity once they are released from the ADC into circulation. For example, the topoisomerase I inhibitor exatecan (B1662903) was engineered to create deruxtecan (DXd), which has enhanced payload release in tumor cells and decreased toxicity in normal tissues. nih.govtandfonline.com

Inverse Targeting: This novel strategy involves co-administering an agent that specifically binds to and neutralizes the free payload in systemic circulation. nih.govresearchgate.net This "payload-binding enhancer" can reduce the exposure of healthy tissues to the toxic drug without affecting the payload that has been delivered to the tumor, thereby mitigating off-target toxicities. nih.govresearchgate.net

Dual-Payload Design: By carefully selecting two payloads with non-overlapping toxicities, dual-drug ADCs can potentially achieve greater efficacy without a corresponding increase in adverse effects. hub-xchange.com

Linker Optimization: Engineering linkers to be more stable in circulation and to release the payload more efficiently within the tumor cell can significantly reduce premature drug release and systemic toxicity. tandfonline.com

Leveraging Computational Approaches in Payload Design

Computational tools, including artificial intelligence (AI) and machine learning (ML), are becoming indispensable for the rational design and optimization of ADC payloads. nih.govcomputabio.com These approaches can accelerate development by predicting the properties of novel payloads and ADC constructs before they are synthesized, saving time and resources. nih.govitn.pt

Applications of Computational Methods:

Predictive Modeling: AI and ML algorithms can predict the cytotoxicity, stability, and pharmacokinetic profiles of different payload structures. computabio.com Tools like ADCNet can model the anticancer activity of an ADC by integrating features of the antibody, linker, and payload.

Structure-Based Design: Molecular docking and molecular dynamics simulations allow researchers to model the interaction between a payload and its intracellular target (e.g., DNA or tubulin) at an atomic level. itn.ptnih.gov This helps in designing novel payloads with higher affinity and specificity. computabio.com

Linker and Conjugation Site Optimization: Physics-based computational models can predict how different linkers and conjugation sites on the antibody will affect the stability and accessibility of the payload, helping to optimize its release characteristics. nih.gov

Virtual Screening: Computational platforms can screen large virtual libraries of chemical compounds to identify novel payload candidates with desirable properties, such as high potency against cancer cells. computabio.com

By integrating these computational strategies, researchers can de-risk and streamline the development of next-generation ADCs with superior therapeutic profiles. nih.gov

Q & A

Q. Table 1. Key Resources for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.